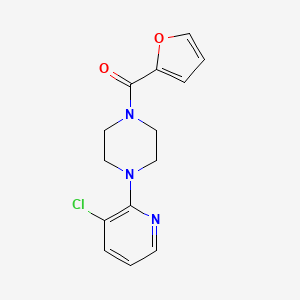

(4-(3-Chloropyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 4-substituted proline amides was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes . Another study reported the synthesis and biological activity of new 4- (7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate were reported. In both salts, the piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a novel series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the compound PF-06815345 is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .

Applications De Recherche Scientifique

Corrosion Inhibition in Mild Steel

A derivative compound, (4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM), has been utilized as a corrosion inhibitor for mild steel in acidic environments. Experiments conducted in 1 N HCl acidic medium showed that 4-4-ABSPFM exhibits significant inhibition efficiency, effectively preventing corrosion of mild steel. Electrochemical studies validated the compound as a mixed type inhibitor, and SEM analysis confirmed its efficiency as a protective layer on the mild steel surface (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

In another research, 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were utilized to synthesize compounds with antimicrobial properties. The synthesized compounds demonstrated variable and modest activity against bacterial and fungal strains, suggesting the potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation

A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were pharmacologically evaluated as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds exhibited analgesic effects in models of mechanical hyperalgesia, indicating their potential in pain treatment (Tsuno et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and receptors . For instance, some piperazine derivatives have been reported to interact with Mitogen-activated protein kinase 10 .

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperazine derivatives have been found to inhibit the synthesis of certain proteins .

Biochemical Pathways

For instance, some piperazine derivatives have been reported to inhibit the synthesis of certain proteins, affecting the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

For instance, some piperazine derivatives have been reported to induce apoptosis in certain cell types .

Action Environment

It’s known that environmental factors can significantly impact the action of a compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-chloropyridin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c15-11-3-1-5-16-13(11)17-6-8-18(9-7-17)14(19)12-4-2-10-20-12/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWMNLXOIBSQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)Cl)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyridin-2-yl)-4-(furan-2-carbonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)

![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)